molecular formula C9H12O3 B13270457 4-(2-Methoxyethyl)benzene-1,2-diol

4-(2-Methoxyethyl)benzene-1,2-diol

Cat. No.: B13270457
M. Wt: 168.19 g/mol
InChI Key: SQLVYQVJOPEUDJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a derivative of catechol, where one of the hydrogen atoms on the benzene ring is substituted by a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution by an electrophile. For instance, the reaction of catechol with 2-methoxyethyl chloride in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol (4-Methylbenzene-1,2-diol): Similar structure but with a methyl group instead of a 2-methoxyethyl group.

    Guaiacol (2-Methoxyphenol): Contains a methoxy group on the benzene ring but lacks the additional hydroxyl group.

    Catechol (1,2-Dihydroxybenzene): The parent compound with two hydroxyl groups on the benzene ring.

Uniqueness

4-(2-Methoxyethyl)benzene-1,2-diol is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and potential interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-methoxyethyl)benzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3

InChI Key

SQLVYQVJOPEUDJ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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